(9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate is a synthetic organic compound that features a fluorenyl group, an azetidine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorenyl Group: Starting with fluorene, various functionalization reactions such as halogenation or Friedel-Crafts acylation can be used to introduce reactive groups.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Carbamate Formation: The final step often involves the reaction of an amine with a chloroformate or similar reagent to form the carbamate linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or azetidine moieties.
Reduction: Reduction reactions could target the carbamate group, potentially converting it to an amine.
Substitution: Various substitution reactions could occur, especially at the fluorenyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinal applications might include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industry, such compounds could be used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action for (9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methylcarbamate: Lacks the azetidine and methoxy groups.
(3-Methoxyazetidin-3-yl)methylcarbamate: Lacks the fluorenyl group.
Fluorenylmethyl chloroformate: Used in peptide synthesis, lacks the azetidine and methoxy groups.
Uniqueness
The unique combination of the fluorenyl group, azetidine ring, and carbamate functional group in (9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate may confer specific chemical properties and biological activities not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C20H22N2O3/c1-24-20(11-21-12-20)13-22-19(23)25-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18,21H,10-13H2,1H3,(H,22,23) |
InChI Key |
LHGZVAZIWKZRCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CNC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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